[3-(1H-Imidazol-1-yl)propyl](2-methylpentan-3-yl)amine
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Overview
Description
3-(1H-Imidazol-1-yl)propylamine is a chemical compound with the molecular formula C₁₂H₂₃N₃ and a molecular weight of 209.33 g/mol . This compound features an imidazole ring attached to a propyl chain, which is further connected to a 2-methylpentan-3-yl amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of 1H-imidazole with 3-bromopropylamine under basic conditions to form the intermediate [3-(1H-Imidazol-1-yl)propyl]amine. This intermediate is then reacted with 2-methylpentan-3-yl chloride in the presence of a suitable base, such as sodium hydride or potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(1H-Imidazol-1-yl)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the amine group can form hydrogen bonds with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-1-yl)propylamine
- 3-(1H-Imidazol-1-yl)propylamine
Uniqueness
3-(1H-Imidazol-1-yl)propylamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methylpentan-3-amine |
InChI |
InChI=1S/C12H23N3/c1-4-12(11(2)3)14-6-5-8-15-9-7-13-10-15/h7,9-12,14H,4-6,8H2,1-3H3 |
InChI Key |
LALOXNOYXVGCTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NCCCN1C=CN=C1 |
Origin of Product |
United States |
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